molecular formula C16H15N3 B11865446 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 571149-58-1

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B11865446
CAS No.: 571149-58-1
M. Wt: 249.31 g/mol
InChI Key: QIURXNZSHHXMSX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aryl ketone with 2-amino-N-heterocycles in the presence of a methylene donor such as dimethyl sulfoxide. The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may act as a covalent inhibitor, targeting specific proteins involved in cancer cell proliferation. The compound’s structure allows it to form covalent bonds with target proteins, leading to the inhibition of their activity and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:

Properties

CAS No.

571149-58-1

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

3-methyl-1-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C16H15N3/c1-10(2)15-8-11(3)12(9-17)16-18-13-6-4-5-7-14(13)19(15)16/h4-8,10H,1-3H3

InChI Key

QIURXNZSHHXMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C(C)C)C#N

Origin of Product

United States

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